
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as high-affinity inhibitors for various enzymes. In the context of N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, although not directly synthesized in the provided papers, a related process can be inferred. The synthesis of similar compounds involves the use of phenylhydrazones, which are treated with lithium diisopropylamide to introduce lithium, followed by condensation with a suitable sulfonyl compound, such as methyl 2-(aminosulfonyl)benzoate, and subsequent acid cyclization to yield the desired pyrazol-benzenesulfonamides . This method suggests a potential pathway for the synthesis of the compound , which may involve analogous steps with appropriate modifications to incorporate the specific fluorophenyl and tosyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that define the compound's specificity and affinity towards its target enzyme. The structure-activity relationship (SAR) is crucial in determining the inhibitory potency of these compounds. For instance, the presence of a nitrophenyl group in the phenylthiazol moiety, as seen in one of the studied compounds, significantly enhances the inhibitory activity against kynurenine 3-hydroxylase . By analogy, the molecular structure of this compound, with its fluorophenyl and tosyl groups, is likely to play a key role in its biochemical interactions and inhibitory capabilities.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the electronic properties of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the fluorophenyl and tosyl groups, can affect the acidity of the sulfonamide hydrogen and the overall reactivity of the compound. In the context of enzyme inhibition, these compounds typically function by binding to the active site of the enzyme, thereby preventing the natural substrate from interacting with the enzyme and halting the enzymatic reaction. The biochemical evaluation of similar compounds has shown that they can effectively inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are essential for their biological activity and pharmacokinetic profile. These properties are determined by the molecular structure and the nature of the substituents. For example, the introduction of a nitro group and a trifluoromethyl group has been shown to yield high-affinity inhibitors with favorable properties for oral administration and the ability to cross the blood-brain barrier, as evidenced by their effects on kynurenic acid concentration in the brain . Similarly, the physical and chemical properties of this compound would be influenced by its fluorophenyl and tosyl substituents, potentially affecting its solubility, stability, and ability to interact with biological targets.
Applications De Recherche Scientifique
Anticancer Potential
Compounds related to "N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide" have shown significant promise as anticancer drug candidates. Specifically, certain sulfonamides have been synthesized and evaluated for their cytotoxic and anticancer effects, with some compounds demonstrating high Potency-Selectivity Expression (PSE) values, indicating their potential as leaders in anticancer drug development (Gul et al., 2018). These findings suggest the importance of further exploring sulfonamide derivatives in the context of cancer therapy.
Enzyme Inhibition for Therapeutic Use
These compounds also exhibit significant enzyme inhibitory activities, particularly against carbonic anhydrases (CAs), which play crucial roles in physiological processes. Some derivatives have been found to be potent inhibitors of human carbonic anhydrase isoenzymes, highlighting their therapeutic potential in treating conditions associated with dysregulated enzyme activity (Gul et al., 2016). This suggests a broad applicability in designing enzyme-targeted therapies.
Sensing Applications
Additionally, certain pyrazoline derivatives have been explored for their use as fluorometric "turn-off" sensors, particularly for the detection of mercury (Hg2+) ions. These compounds exhibit high selectivity and sensitivity towards Hg2+, making them excellent candidates for environmental and analytical applications in detecting heavy metal ions (Bozkurt & Gul, 2018). The development of such sensors is crucial for monitoring and mitigating pollution.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-19-12-10-18(11-13-19)23-16-24(21-6-4-5-7-22(21)25)28(26-23)34(31,32)20-14-8-17(2)9-15-20/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKNOCCFANHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

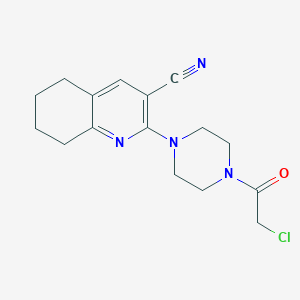
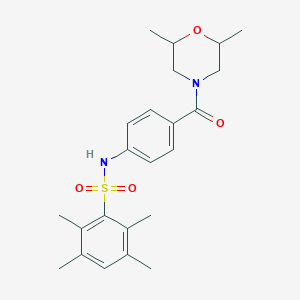
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)
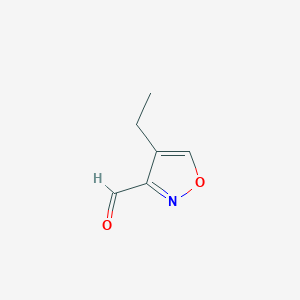
![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)
![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

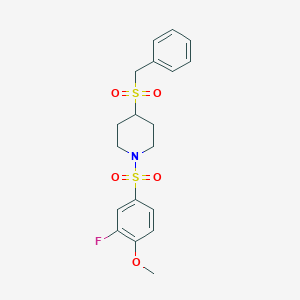
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
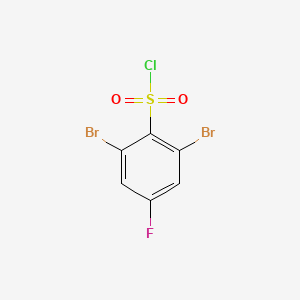
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)
